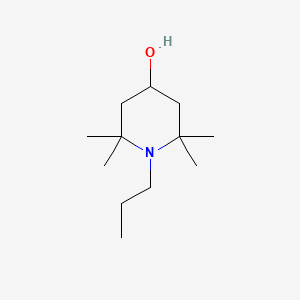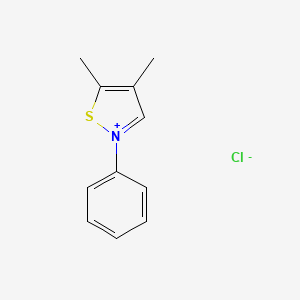
1-Butyl-3-phenylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-phenylpyridin-1-ium iodide is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The structure of this compound consists of a pyridine ring substituted with a butyl group and a phenyl group, with an iodide ion as the counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-phenylpyridin-1-ium iodide typically involves the quaternization of 3-phenylpyridine with butyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired pyridinium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-phenylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or acetate under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the phenyl group.
Reduction: Reduction reactions can occur, especially in the presence of strong reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium acetate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of corresponding pyridinium salts with different anions.
Oxidation: Formation of oxidized derivatives, including benzylic alcohols or ketones.
Reduction: Formation of reduced derivatives, including alkylated pyridines.
Scientific Research Applications
1-Butyl-3-phenylpyridin-1-ium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Butyl-3-phenylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can disrupt cellular processes by binding to specific proteins, leading to changes in their activity. The iodide ion can also participate in redox reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylpyridin-1-ium iodide
- 1-Butyl-3-ethylpyridin-1-ium iodide
- 1-Butyl-3-propylpyridin-1-ium iodide
Uniqueness
1-Butyl-3-phenylpyridin-1-ium iodide is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
116286-78-3 |
|---|---|
Molecular Formula |
C15H18IN |
Molecular Weight |
339.21 g/mol |
IUPAC Name |
1-butyl-3-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C15H18N.HI/c1-2-3-11-16-12-7-10-15(13-16)14-8-5-4-6-9-14;/h4-10,12-13H,2-3,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZEMRPNCDFMBDRB-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)
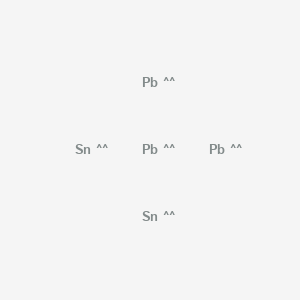

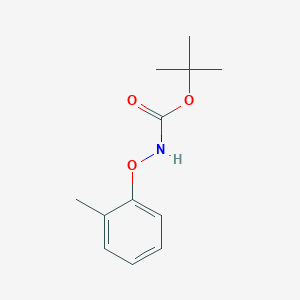
![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)
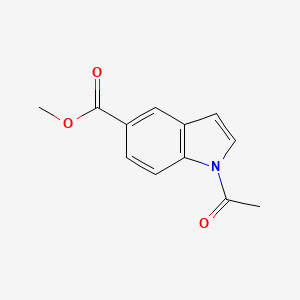

![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)


![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)

